molecular formula C15H20N2O6S B15103444 Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate

Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B15103444
M. Wt: 356.4 g/mol
InChI Key: HWVYOUBHNCCHCD-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a morpholin-4-ylacetyl substituent at the 5-position of the thiophene ring. The morpholine moiety in this compound may enhance solubility and metabolic stability compared to analogs with bulkier or more lipophilic substituents .

Properties

Molecular Formula

C15H20N2O6S

Molecular Weight

356.4 g/mol

IUPAC Name

dimethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C15H20N2O6S/c1-9-11(14(19)21-2)13(24-12(9)15(20)22-3)16-10(18)8-17-4-6-23-7-5-17/h4-8H2,1-3H3,(H,16,18)

InChI Key

HWVYOUBHNCCHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCOCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but common methods include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .

Scientific Research Applications

Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at 5-position Ester Groups Molecular Weight (g/mol) Key Structural Features
Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate (Target) Morpholin-4-ylacetyl Dimethyl ~380 (estimated) Cyclic amine (morpholine) enhances solubility; potential for hydrogen bonding
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate 2,2,2-Trifluoroacetyl Diethyl ~397 (estimated) Electron-withdrawing CF₃ group increases lipophilicity; moderate binding affinity
Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate Phenoxycarbonyl Diethyl ~433 (estimated) Aromatic phenyl group may reduce solubility; no biological data available
Diethyl 3-methyl-5-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-thiophene-2,4-dicarboxylate Sulfanyl-linked pyrimidine Diethyl ~597 (C₂₈H₂₇N₃O₆S₃) Extended conjugation with heterocyclic systems; possible enhanced target binding
2,4-Dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate Tricyclic sulfur-containing group Dimethyl 597.73 High molecular weight; complex substituent may limit bioavailability

Physicochemical Properties

  • Solubility : The dimethyl ester in the target compound likely improves aqueous solubility compared to diethyl esters (e.g., ). Morpholine’s polarity further supports this .
  • The target compound balances this with a polar morpholine group.

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